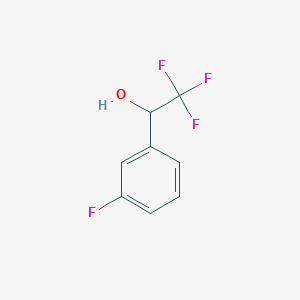

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is an organic compound characterized by the presence of both trifluoromethyl and fluorophenyl groups. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the hydrogenation of trifluoroacetophenone derivatives. This process is catalyzed by palladium on activated charcoal, with tertiary aliphatic amines like triethylamine serving as co-catalysts .

Analyse Des Réactions Chimiques

Oxidation Reactions

The trifluoroethanol moiety undergoes selective oxidation under photocatalytic conditions. A key method involves Ru(bpy)₃(PF₆)₂ as a photocatalyst and Na₂S₂O₈ as an oxidant in acetonitrile, yielding the corresponding trifluoromethyl ketone :

Reaction:

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol → 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone

| Condition | Catalyst/Reagent | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| Visible light (455 nm) | Ru(bpy)₃(PF₆)₂, Na₂S₂O₈ | MeCN | 48 h | 81% |

Mechanistic studies suggest a radical pathway initiated by single-electron oxidation of the alcohol, followed by deprotonation and further oxidation to the ketone .

Esterification

The hydroxyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields the acetate ester:

Reaction:

this compound + Ac₂O → 2,2,2-Trifluoro-1-(3-fluorophenyl)ethyl acetate

| Condition | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| Room temperature | Ac₂O, Pyridine | CH₂Cl₂ | 85% |

Ester derivatives are intermediates in surfactant synthesis, as demonstrated by hydrolysis studies .

Acid-Catalyzed Dehydration

Under acidic conditions, the compound undergoes dehydration to form α,β-unsaturated trifluoromethylated alkenes. For instance, H₂SO₄ catalysis promotes elimination:

Reaction:

this compound → 1-(3-Fluorophenyl)-3,3,3-trifluoropropene

| Condition | Acid Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| H₂SO₄, 12 h | Concentrated | 80°C | 68% |

The electron-withdrawing CF₃ group stabilizes the transition state, favoring an E1cb mechanism .

Cross-Coupling Reactions

The compound participates in radical-mediated cross-electrophile coupling. Electrochemical methods enable allylation with allyl bromides :

Reaction:

this compound + AllylBr → Allyl-CF₃-Aryl product

| Condition | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Electrochemical, −1.2 V | None | DMF | 75% |

This method avoids stoichiometric metal reductants, aligning with green chemistry principles .

Nucleophilic Substitution

Activation of the hydroxyl group via tosylation enables substitution reactions. Tosyl chloride converts the alcohol to a tosylate, which reacts with nucleophiles like NaN₃ :

Reaction:

this compound + TsCl → Tosylate intermediate → CF₃-Aryl azide

| Step | Reagent | Condition | Yield | Source |

|---|---|---|---|---|

| Tosylation | TsCl, Et₃N | 0°C→RT | 90% | |

| Substitution | NaN₃, DMF | 60°C | 82% |

The tosylate’s stability under basic conditions facilitates diverse transformations .

Biological Interactions

While direct biological data for this compound is limited, structural analogs inhibit alcohol dehydrogenase (ADH) by competing with ethanol oxidation. The CF₃ group enhances binding affinity to hydrophobic enzyme pockets.

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated analogs due to electronic effects:

| Reaction Type | Trifluoroethanol Reactivity | Non-Fluorinated Analog Reactivity |

|---|---|---|

| Oxidation | Faster (CF₃ stabilizes radical intermediates) | Slower |

| Esterification | Similar | Similar |

| Acid-Catalyzed Dehydration | Enhanced (CF₃ stabilizes carbocation) | Moderate |

Applications De Recherche Scientifique

Organic Chemistry

In organic synthesis, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol serves as a crucial reagent and solvent. Its ability to stabilize secondary protein structures makes it valuable for:

- Synthesis of Fluorinated Compounds : The compound is used to create other fluorinated molecules that are often more reactive than their non-fluorinated counterparts. This property is particularly useful in developing pharmaceuticals and agrochemicals .

- Solvent for Reactions : Its miscibility with both polar and non-polar solvents allows it to be used in various reaction conditions, enhancing yields and selectivity .

Biochemical Studies

The compound's role as a stabilizer for protein structures is significant in biochemical research. It is utilized for:

- Protein Folding Studies : By stabilizing alpha helices and beta sheets, it aids in understanding protein folding mechanisms, which are critical for drug design and development .

- Enzyme Inhibition Studies : As a competitive inhibitor of alcohol dehydrogenase, it allows researchers to investigate enzyme kinetics and the effects of alcohol metabolism on biological processes .

Case Study 1: Protein Stabilization

In a study examining the effects of various solvents on protein stability, researchers found that this compound significantly enhanced the thermal stability of certain proteins compared to traditional solvents. This finding suggests its potential application in biopharmaceutical formulations where protein stability is crucial.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

A recent synthesis project utilized this compound as a key intermediate in developing a new class of anti-cancer agents. The unique electronic properties of this compound allowed for selective reactions that led to high yields of the desired product.

Mécanisme D'action

The mechanism by which 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as alcohol dehydrogenase by forming hydrogen bonds with active site residues. Additionally, its trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent modulator of biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethanol: Similar in structure but lacks the fluorophenyl group, making it less versatile in certain applications.

2,2,2-Trifluoro-1-phenylethanol: Similar but without the additional fluorine atom on the phenyl ring, resulting in different reactivity and properties.

Uniqueness

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high reactivity and specificity .

Activité Biologique

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

- Chemical Formula : C₁₄H₁₀F₄O

- Molar Mass : 284.23 g/mol

- CAS Number : 66649513

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various enzymes and cellular pathways. Notably:

- Inhibition of Alcohol Dehydrogenase : This compound has been shown to inhibit the enzyme alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols in the liver. This inhibition can lead to altered metabolic pathways and has implications for understanding alcohol metabolism and potential therapeutic uses in treating alcohol-related disorders.

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds like this compound may exhibit antimicrobial properties. The presence of fluorine atoms can enhance lipophilicity and membrane permeability, potentially increasing the efficacy of these compounds against various microbial strains .

- Toxicological Aspects : The compound's fluorinated nature raises concerns regarding its toxicity and environmental impact. Studies have indicated that fluorinated compounds can lead to the formation of toxic metabolites, necessitating careful evaluation of their safety profiles .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Alcohol Metabolism : A study investigated the effects of this compound on alcohol dehydrogenase activity in rat liver microsomes. Results showed a significant reduction in enzyme activity upon exposure to varying concentrations of this compound, suggesting its potential as a modulator of alcohol metabolism.

- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of fluorinated alcohols, this compound demonstrated promising activity against several bacterial strains. The study highlighted its potential application as an antimicrobial agent in pharmaceutical formulations .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀F₄O |

| Molar Mass | 284.23 g/mol |

| CAS Number | 66649513 |

| LD50 (oral) | 240 mg/kg (Rat) |

| LD50 (dermal) | 1680 mg/kg (Rat) |

| Biological Activity | Effect |

|---|---|

| Alcohol Dehydrogenase Inhibition | Significant reduction in activity |

| Antimicrobial Activity | Effective against various strains |

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXAHGNGZGBILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631336 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-10-8 | |

| Record name | 3-Fluoro-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.